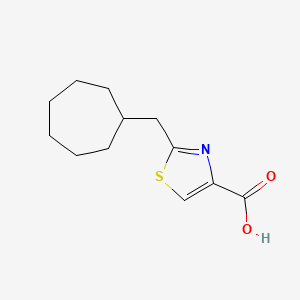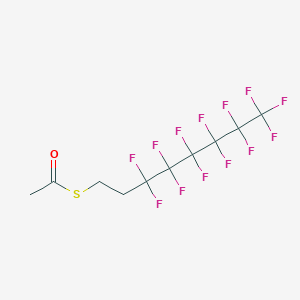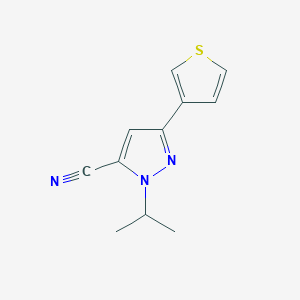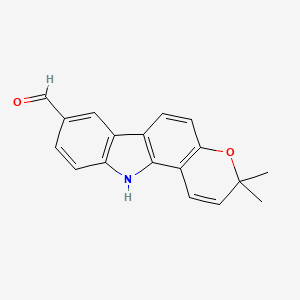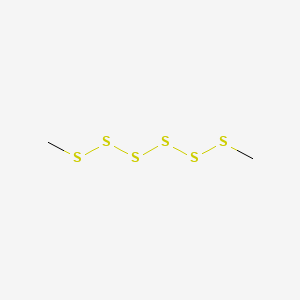
Dimethyl hexasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl hexasulfide is an organosulfur compound with the molecular formula C2H6S6. It belongs to the class of sulfenyl compounds, characterized by the presence of a sulfenyl group (RS). This compound can be found in certain natural sources, such as soft-necked garlic, making it a potential biomarker for the consumption of this food product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl hexasulfide can be synthesized through the reaction of dimethyl disulfide with sulfur. The reaction typically involves heating dimethyl disulfide with elemental sulfur under controlled conditions to form this compound. The reaction can be represented as follows:
2(CH3)2S2+2S→(CH3)2S6
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The use of solid catalysts, such as aluminum γ-oxide, can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl hexasulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower oxidation state sulfur compounds.
Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Higher oxidation state sulfur compounds such as dimethyl sulfone.
Reduction: Lower oxidation state sulfur compounds such as dimethyl disulfide.
Substitution: Substituted sulfur compounds depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl hexasulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of dimethyl hexasulfide involves its interaction with various molecular targets and pathways. It can penetrate cellular membranes and interact with intracellular components, leading to various biochemical effects. The compound’s sulfur atoms can form bonds with other molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl disulfide (C2H6S2)
- Dimethyl trisulfide (C2H6S3)
- Dimethyl tetrasulfide (C2H6S4)
Comparison
Dimethyl hexasulfide is unique due to its higher sulfur content compared to similar compounds. This higher sulfur content can result in different chemical reactivity and biological activities. For example, dimethyl trisulfide is known for its strong odor and is a key contributor to the flavor of certain foods, while this compound may have different sensory properties and applications .
Propriétés
Numéro CAS |
22015-54-9 |
|---|---|
Formule moléculaire |
C2H6S6 |
Poids moléculaire |
222.5 g/mol |
Nom IUPAC |
(methylhexasulfanyl)methane |
InChI |
InChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3 |
Clé InChI |
IFPVWYIKESOXEL-UHFFFAOYSA-N |
SMILES canonique |
CSSSSSSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


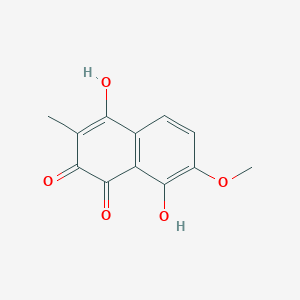
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
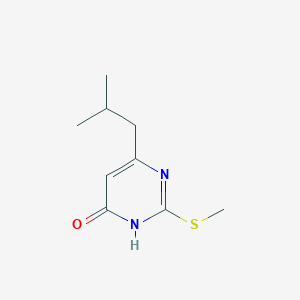
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
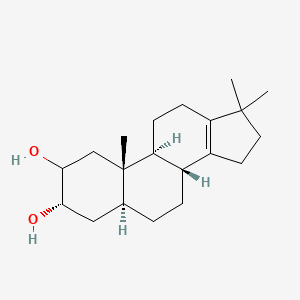
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
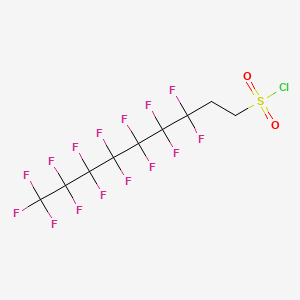
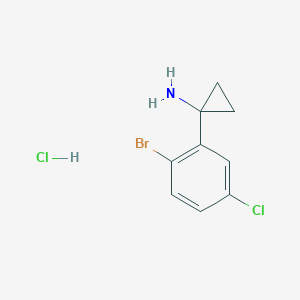
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)

